The synthesis of SGC 0946 involves several key steps that incorporate specific reagents and conditions to achieve the desired compound. The synthetic route typically includes:
The detailed technical aspects of the synthesis are crucial for reproducibility in laboratory settings and are often documented in research publications associated with the compound's development .
SGC 0946 has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula is , with a molecular weight of approximately 618.57 g/mol.
The InChI key for SGC 0946 is IQCKJUKAQJINMK-HUBRGWSESA-N, which provides a unique identifier for its structure in chemical databases .
SGC 0946 primarily acts through competitive inhibition of DOT1L, preventing it from methylating histone H3 at lysine 79. This inhibition leads to significant alterations in gene expression patterns, particularly in cells harboring MLL translocations.
Experimental data demonstrate that SGC 0946 significantly reduces levels of dimethylated H3K79 in various cell lines, including A431 and MCF10A cells, with IC50 values ranging from 2.65 nM to 8.8 nM depending on the cellular context .
The mechanism by which SGC 0946 exerts its effects involves several steps:
Research indicates that treatment with SGC 0946 can selectively induce apoptosis in cancer cells harboring MLL translocations by downregulating oncogenic pathways linked to MLL target genes such as HOXA9 and Meis1 .
These properties are critical for laboratory applications where precise dosing and handling are required .
SGC 0946 has significant applications in scientific research, particularly in the fields of cancer biology and epigenetics:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4